molecular formula C24H26N2O2 B11670890 (4E)-4-[4-(dipropylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one

(4E)-4-[4-(dipropylamino)benzylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one

Cat. No.: B11670890
M. Wt: 374.5 g/mol
InChI Key: HHWOBSPJVIZUSY-HNVSCKTLSA-N
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Description

(4E)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a dipropylamino group, and a phenylethenyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the dipropylamino and phenylethenyl groups. Common synthetic routes may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dipropylamino Group: This step may involve nucleophilic substitution reactions.

    Addition of the Phenylethenyl Group: This can be done through coupling reactions, such as the Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Semiconductor Materials: Compounds with similar structural features used in electronics.

Uniqueness

(4E)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

(4E)-4-[[4-(dipropylamino)phenyl]methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one

InChI

InChI=1S/C24H26N2O2/c1-3-16-26(17-4-2)21-13-10-20(11-14-21)18-22-24(27)28-23(25-22)15-12-19-8-6-5-7-9-19/h5-15,18H,3-4,16-17H2,1-2H3/b15-12+,22-18+

InChI Key

HHWOBSPJVIZUSY-HNVSCKTLSA-N

Isomeric SMILES

CCCN(CCC)C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)/C=C/C3=CC=CC=C3

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C=CC3=CC=CC=C3

Origin of Product

United States

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